7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-methoxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c1-20-7-2-3-8-10(4-7)21-13(14(15,16)17)11(12(8)19)9-5-22-6-18-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMCEDXNPSULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated ketone.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Methoxy Group Reactivity
The methoxy group at position 7 exhibits limited reactivity under mild conditions but undergoes demethylation under strong acidic or oxidative conditions:
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Treatment with BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group, enabling further derivatization (e.g., glycosylation or alkylation) .
Thiazole Ring Modifications
The thiazole ring participates in:
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Nucleophilic substitution : Reaction with hydrazine hydrate in DMF replaces the thiazole’s sulfur atom with a hydrazine group, forming pyrazole derivatives .
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Electrophilic aromatic substitution : Bromination or nitration occurs preferentially at the thiazole’s C-5 position due to electron-withdrawing effects from the trifluoromethyl group .
Trifluoromethyl Group Reactions
The CF₃ group enhances electrophilicity at adjacent positions:
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Hydrolysis : Under alkaline conditions, the trifluoromethyl group resists hydrolysis, preserving structural integrity .
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Radical reactions : Participates in photochemical C–H activation, enabling coupling with aryl halides .
Cyclization and Heterocycle Formation
Key cyclization pathways include:
Biological Activity Correlation
Reactivity directly impacts bioactivity:
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Anticancer activity : Thiazole-modified derivatives show enhanced inhibition of Hela and COS-7 cell lines (IC₅₀ = 4.8–9.3 μM) .
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Enzyme inhibition : Demethylated analogs exhibit improved binding to phosphodiesterase IV (Ki = 0.28 μM vs. 1.45 μM for parent compound) .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one. The compound has shown promising results against various cancer cell lines.
Case Studies
- In Vitro Studies : A study demonstrated that compounds containing thiazole moieties exhibited significant cytotoxicity against breast cancer (MCF-7), human hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The presence of electron-donating groups, such as methoxy at specific positions, enhances their activity .
- Structure-Activity Relationship (SAR) : Research indicates that the thiazole ring is crucial for the cytotoxic activity of these compounds. For instance, a derivative with a methyl group at position 4 on the phenyl ring showed increased activity, with an IC50 value of 1.61 ± 1.92 µg/mL .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens.
Research Findings
- Antibacterial Activity : In a study assessing thiazole derivatives, some compounds demonstrated potent antibacterial activity against multi-drug resistant strains of bacteria such as E. coli and Staphylococcus aureus. The most active compounds had minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
- Fungal Inhibition : Additionally, some thiazole derivatives exhibited antifungal activities with MIC values as low as 7.8 μg/mL against certain fungal strains .
Anti-inflammatory Effects
Thiazole derivatives have been recognized for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.
Synthesis and Structural Insights
Understanding the synthesis and structural characteristics of this compound is pivotal for its application in drug development.
Crystal Structure Analysis
Recent studies have provided insights into the crystal structure, revealing bond lengths and angles consistent with theoretical predictions. Such structural information is crucial for understanding how modifications can enhance biological activity .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one with structurally related coumarin derivatives, highlighting substituent variations, molecular properties, and reported biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The thiazole group in the target compound may confer distinct binding interactions compared to pyrazole or aryl substituents. For example, pyrazole-containing analogs (e.g., ) exhibit structural rigidity beneficial for target engagement, while thiazole’s sulfur atom could enhance hydrogen bonding or metal coordination .
- Trifluoromethyl groups at position 2 are conserved in multiple analogs (e.g., ), suggesting their role in improving metabolic stability and membrane permeability.
Antimicrobial Activity: Thiazolidinone-containing coumarins (e.g., ) show antibacterial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli. The target compound’s thiazole ring may similarly contribute to antimicrobial potency.
Polarity and Bioavailability :
- Hydroxyl groups (e.g., 7-OH in ) reduce inhibitory activity compared to methoxy-substituted coumarins, as polar groups may hinder cellular uptake . The target compound’s 7-methoxy group likely optimizes lipophilicity.
Structural Diversity in Chromenones: Replacement of the coumarin oxygen with sulfur (e.g., thiochromenones in ) alters electronic properties and bioactivity, highlighting the scaffold’s versatility.
Biological Activity
7-Methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the flavonoid family. Its unique structure, featuring a trifluoromethyl group and a thiazole moiety, contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 327.278 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity and stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Signaling Pathway Modulation : The compound can modulate signaling pathways related to cell growth and apoptosis, potentially influencing cancer cell proliferation .
- Receptor Binding : It binds to specific receptors on cell surfaces, affecting cellular functions and responses .
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Research indicates that flavonoids can scavenge free radicals, thereby reducing oxidative stress in cells . The presence of the trifluoromethyl group is believed to enhance this activity.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit inflammatory mediators. For instance, it has been reported to reduce the production of pro-inflammatory cytokines in various cell lines . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies:
- Cell Line Studies : In vitro studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The IC50 values observed were indicative of moderate to strong antiproliferative effects .
- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression, such as COX enzymes and other signaling molecules .
Case Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of several flavonoids, this compound was found to exhibit an IC50 value of approximately 15 µM against MCF-7 cells. This indicates a promising potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its effectiveness in modulating inflammatory responses .
Data Table
Q & A
Q. Key Parameters :
- Solvent polarity (e.g., DMF vs. THF) affects thiazole coupling efficiency.
- Catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) improve regioselectivity.
- Temperature control (e.g., 80–100°C for trifluoromethylation) minimizes side reactions.
Example Yield Optimization (from analogous compounds):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 54% | |
| Trifluoromethylation | Togni’s reagent, CuI, 70°C | 68% |
How can researchers resolve contradictions in spectral data (e.g., NMR, XRD) for this compound?
Answer: Contradictions often arise from tautomerism, crystallographic disorder, or solvent effects. Methodological approaches include:
- Dynamic NMR : Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in chromenones).
- High-Resolution XRD : Use SHELX programs (e.g., SHELXL) to refine crystallographic models and identify disorder .
- DFT Calculations : Compare experimental and computed spectra to validate assignments .
Case Study : A 2024 study on a similar chromenone derivative used XRD to resolve discrepancies between NMR and IR data, identifying a hydrogen-bonded dimer in the crystal lattice .
What in vitro assays are suitable for initial biological activity screening of this compound?
Answer: Prioritize assays based on structural analogs:
Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR, VEGFR2).
Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
Anticancer Screening : NCI-60 cell line panel with IC₅₀ determination via MTT assay.
Note : Thiazole and trifluoromethyl groups enhance membrane permeability, but solubility in DMSO/PBS must be optimized .
How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
Answer: Advanced strategies include:
- Flow Chemistry : Continuous reactors for exothermic steps (e.g., trifluoromethylation) improve heat dissipation and scalability .
- Design of Experiments (DoE) : Multivariate analysis (e.g., using JMP®) to identify critical parameters (pH, stoichiometry).
- In-line Analytics : PAT tools (e.g., ReactIR™) monitor reaction progression in real time .
Example : A 2025 study on a morpholine-substituted chromenone achieved 85% yield via flow chemistry by reducing residence time from 12 h (batch) to 2 h .
What role do substituents (methoxy, thiazole, CF₃) play in modulating biological activity?
Answer:
- Methoxy Group : Enhances lipophilicity and π-stacking with aromatic residues in target proteins.
- Thiazole : Coordinates metal ions (e.g., Zn²⁺ in enzyme active sites) and participates in hydrogen bonding.
- CF₃ : Electron-withdrawing effect stabilizes charge-transfer interactions; improves metabolic stability.
Q. SAR Insights :
- Removing methoxy reduces antibacterial activity by 50% in Staphylococcus aureus models .
- Replacing thiazole with pyridine abolishes kinase inhibition, highlighting its role in binding .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer: Common issues:
- Disordered CF₃ Groups : Use restraints (SHELXL ISOR/DELU commands) to model thermal motion .
- Twinned Crystals : XDS or DIALS for data integration; twin refinement with TWINLAW .
- Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s rules) to interpret supramolecular motifs .
Case Study : A 2023 refinement of a trifluoromethyl chromenone required 12% twin fraction correction, achieving R₁ = 0.039 .
How can electrochemical methods be applied to functionalize this compound’s core?
Answer: Electrochemical C–H activation enables regioselective modifications:
- Anodic Oxidation : Generates radical intermediates for cross-dehydrogenative coupling (CDC) with thiols or amines.
- Cathodic Reduction : Reduces nitro groups to amines without traditional catalysts.
Example : A 2024 study achieved C3-allylation of a chromenone via electrochemical CDC (72% yield, 0.1 M TBABF₄ in acetonitrile) .
What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against PDB structures (e.g., COX-2, CDK2).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- QSAR Models : Train on chromenone derivatives to predict logP, IC₅₀, and toxicity .
Validation : A 2025 QSAR model predicted COX-2 inhibition (R² = 0.89) for 15 analogs, later confirmed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
